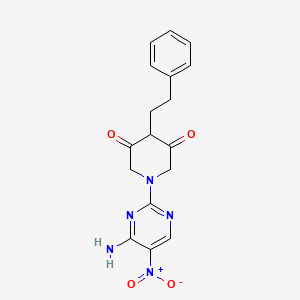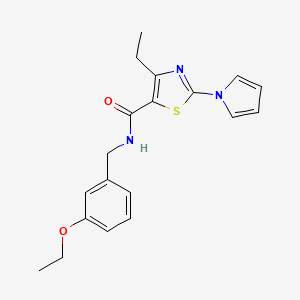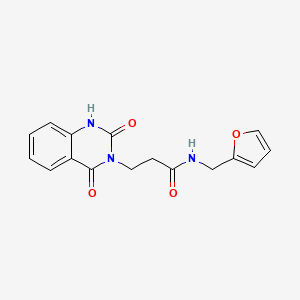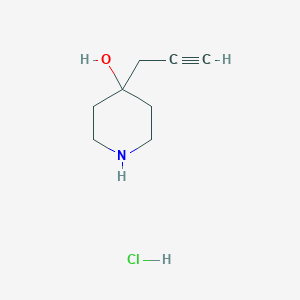
1-(4-Amino-5-nitropyrimidin-2-yl)-4-phenethylpiperidine-3,5-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “1-(4-Amino-5-nitropyrimidin-2-yl)-4-phenethylpiperidine-3,5-dione” is a complex organic molecule. It contains a pyrimidine ring, which is a six-membered ring with two nitrogen atoms, and a piperidine ring, which is a six-membered ring with one nitrogen atom . The presence of both amino and nitro groups on the pyrimidine ring suggests that this compound could have interesting chemical properties .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. Unfortunately, without more specific information, it’s difficult to provide a detailed analysis .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its exact structure and the conditions under which the reactions are carried out. The presence of both amino and nitro groups on the pyrimidine ring could potentially make this compound reactive .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be determined by its molecular structure. These could include its melting point, boiling point, solubility in various solvents, and reactivity with other chemicals .科学的研究の応用
Synthesis and Characterization
- Pyrimidine-based ligands have been synthesized for antimicrobial applications and further characterized by spectroscopic techniques. This includes studies on metal complexes with Ni(II), Co(II), Mn(II), and Zn(II), which showed promising antimicrobial screening results. The structural and electronic properties of these complexes were explored using density functional theory, with molecular docking studies indicating significant binding affinity with drug targets, suggesting potential drug applications (Chioma et al., 2018).
Crystal Structure Analysis
- The crystal structures of various pyrimidine derivatives have been determined to understand their molecular configurations and potential interactions. For instance, the crystal structure of 6-amino-3-methyl-5-nitrosopyrimidine-2,4(1H,3H)-dione monosodium dihydrate was analyzed to provide insights into the regioselective methylation and nitrosation processes (Schwabenländer et al., 1998).
Chemical Transformations
- Research into the conversion of nitropyrimidine into pyridine derivatives highlights the effectiveness of CH-active nitriles in producing a variety of pyridine derivatives from 5-nitropyrimidine, showcasing the versatility of pyrimidine compounds in synthetic organic chemistry (Charushin & Plas, 2010).
Applications in Material Science
- Pyrimidine derivatives have been identified as candidates for optical, nonlinear optical (NLO), and drug discovery applications due to their promising properties. A study synthesized novel pyrimidine-based bis-uracil derivatives and evaluated their antimicrobial, photoluminescence, and molecular docking properties. The compounds showed significant NLO properties, suggesting their potential for NLO device fabrications (Mohan et al., 2020).
Drug Discovery and Biological Applications
- The synthesis and antimicrobial study of novel 1‐Aryl‐2‐oxo‐indano[3,2‐d]pyrido/pyrimido[1,2‐b]pyrimidines involved the use of 2‐(arylidene)‐indan‐1, 3‐diones and 2‐aminopyrimidine, highlighting the potential of pyrimidine derivatives in developing new antibacterial and antifungal agents (Pandey & Nizamuddin, 2008).
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
1-(4-amino-5-nitropyrimidin-2-yl)-4-(2-phenylethyl)piperidine-3,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N5O4/c18-16-13(22(25)26)8-19-17(20-16)21-9-14(23)12(15(24)10-21)7-6-11-4-2-1-3-5-11/h1-5,8,12H,6-7,9-10H2,(H2,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVJPBHMKLGVJQW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)C(C(=O)CN1C2=NC=C(C(=N2)N)[N+](=O)[O-])CCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N5O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Amino-5-nitropyrimidin-2-yl)-4-phenethylpiperidine-3,5-dione | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![(4-chlorophenyl)[4-(3-methylphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl]methanone](/img/structure/B2932686.png)

![2-{5-[(4-chlorobenzyl)thio]-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-2-yl}-N-(2-furylmethyl)acetamide](/img/structure/B2932689.png)
![2-(trifluoromethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyridine-3-carboxylic acid](/img/structure/B2932690.png)




![5-Bromo-2-{[(4-chlorophenyl)sulfonyl]amino}benzoic acid](/img/structure/B2932701.png)

![5-({[(1-cyano-1,2-dimethylpropyl)carbamoyl]methyl}amino)-2-methyl-N-(propan-2-yl)benzamide](/img/structure/B2932705.png)
![2-(3-Morpholinopropyl)-1-phenyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2932706.png)